3-Chloro-4-fluorobenzamide
Description
Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Agrochemicals
Benzamide and its derivatives are fundamental building blocks in the development of new therapeutic agents and crop protection products. researchgate.netresearchgate.net In medicinal chemistry, the benzamide moiety is a common feature in a wide array of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. researchgate.netontosight.aiontosight.aimdpi.com For instance, certain benzamide derivatives have been investigated as glucokinase activators for the potential treatment of diabetes and as inhibitors of enzymes like acetylcholinesterase for managing Alzheimer's disease. mdpi.comnih.gov The amide group within the benzamide structure is crucial for its biological activity, often participating in key interactions with biological targets such as enzymes and receptors. researchgate.net
In the agrochemical sector, benzamide derivatives are integral to the synthesis of pesticides and herbicides. rsc.orggoogle.com Their chemical structure allows for modifications that can enhance their efficacy against specific pests or weeds while maintaining selectivity and minimizing environmental impact. The versatility of the benzamide scaffold enables the creation of a vast library of compounds with a wide range of biological activities. researchgate.net
Overview of the Research Landscape Pertaining to 3-Chloro-4-fluorobenzamide
This compound is a halogenated benzamide that serves primarily as a key intermediate in organic synthesis. chemimpex.commyskinrecipes.com Its structure, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. google.comguidechem.com Research involving this compound is often focused on its utility as a building block in the creation of novel compounds. myskinrecipes.comguidechem.com For example, it is a precursor for the synthesis of various biologically active molecules where the specific halogenation pattern is desired to modulate the properties of the final product. google.comontosight.ai
Historical Context of Halogenation in Bioactive Compound Design
The introduction of halogen atoms into organic molecules, a process known as halogenation, has long been recognized as a powerful strategy in the design of bioactive compounds. researchgate.netmdpi.com Historically, the incorporation of halogens has been used to enhance the potency, selectivity, and pharmacokinetic properties of drugs and agrochemicals. rsc.orgnih.gov Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.comnih.gov
The process of halogenation involves replacing a hydrogen atom or another functional group with a halogen atom, such as fluorine, chlorine, bromine, or iodine. jk-sci.com This modification can lead to significant changes in the electronic and steric properties of the molecule, thereby influencing its biological activity. mdpi.com The use of halogenation is a well-established and frequently employed technique in the synthesis of natural products, pharmaceuticals, and agrochemicals. rsc.org
Chemical Profile of this compound
This section outlines the fundamental chemical identity and physicochemical properties of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 701-43-9 clearsynth.comsigmaaldrich.com |
| Molecular Formula | C₇H₅ClFNO molport.com |
| Molecular Weight | 173.57 g/mol sigmaaldrich.com |
Physicochemical Properties
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Typically soluble in organic solvents. smolecule.com |
Synthesis and Manufacturing Processes
The synthesis of this compound can be achieved through various laboratory-scale methods. A common approach involves the conversion of a corresponding carboxylic acid or its derivative.
One potential synthetic route starts from 3-chloro-4-fluorobenzoic acid. This starting material can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride, 3-chloro-4-fluorobenzoyl chloride. google.com Subsequent reaction of the acyl chloride with ammonia (B1221849) would yield this compound.
Another possible method is the Hofmann degradation of a related amide. For instance, the degradation of 2-chloro-4-fluorobenzamide (B1348546) using bromine in a basic solution could potentially be adapted, although this is a less common route for this specific compound. A more direct synthesis could involve the hydrolysis of 3-chloro-4-fluorobenzonitrile.
It is important to note that while various synthetic pathways are chemically plausible, the most efficient and commonly used industrial processes may vary.
Applications in Research and Development
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of more complex molecules for research and development in the pharmaceutical and agrochemical industries.
Its role as a building block is crucial in constructing novel compounds with potential biological activities. myskinrecipes.comguidechem.com The presence of both chloro and fluoro substituents on the aromatic ring provides specific electronic and steric properties that can be exploited in the design of new molecules. ontosight.ai For example, it can be a precursor in the synthesis of compounds that are investigated for their potential as anticancer or anti-inflammatory agents. ontosight.ai The unique substitution pattern of this compound allows for targeted chemical modifications, making it an important tool for medicinal chemists and researchers in agrochemical synthesis. google.comchemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMQEMBMKCNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371419 | |
| Record name | 3-Chloro-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-43-9 | |
| Record name | 3-Chloro-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 701-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for 3-Chloro-4-fluorobenzamide
The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of the amide bond from a corresponding carboxylic acid or its derivative, and the introduction of halogen substituents onto the aromatic ring.
The final step in many synthetic routes to this compound is the formation of the primary amide group. This is typically accomplished through the amidation of an activated carboxylic acid precursor, most commonly 3-chloro-4-fluorobenzoyl chloride. The reaction involves the treatment of the benzoyl chloride with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the final benzamide (B126) product.
Alternatively, modern coupling strategies can be employed starting from 3-chloro-4-fluorobenzoic acid. These methods avoid the need to isolate the highly reactive acyl chloride. Reagents that facilitate the direct condensation of carboxylic acids and amines are utilized. nih.gov For instance, phosphonium (B103445) salt-based coupling agents can be generated in situ to activate the carboxylic acid, which then reacts with an amine source to form the amide bond. nih.govresearchgate.net While highly versatile for a range of amines, for the synthesis of the parent this compound, a simple ammonia equivalent is used.
Table 1: Key Amidation Strategies
| Precursor | Reagent(s) | Key Transformation |
|---|---|---|
| 3-Chloro-4-fluorobenzoyl chloride | Ammonia (NH₃) | Acyl substitution |
The specific substitution pattern of this compound is achieved through targeted halogenation of aromatic precursors. mt.com A common industrial approach involves the direct chlorination of a fluorinated aromatic compound. For example, the synthesis of the key intermediate 3-chloro-4-fluorobenzoyl chloride can be performed by the chlorination of 4-fluorobenzoyl chloride. google.com This reaction is an electrophilic aromatic substitution, where the fluorine atom directs the incoming chlorine atom primarily to the ortho position (position 3). google.com The reaction typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to increase the electrophilicity of the chlorine. mt.com
The selection of the chlorinating agent and reaction conditions is crucial to control the regioselectivity and prevent the formation of unwanted isomers. Agents like chlorine gas or sulfuryl chloride can be used. google.com
The production of this compound is generally part of a multi-step synthetic sequence starting from readily available precursors. Two notable pathways are outlined below:
From 4-Fluorobenzaldehyde: A process for preparing 3-chloro-4-fluorobenzoyl chloride, a direct precursor to the amide, starts with 4-fluorobenzaldehyde. google.com This aldehyde is first converted to 4-fluorobenzoyl chloride by reacting it with a chlorinating agent in the presence of a radical initiator. The resulting 4-fluorobenzoyl chloride is then subjected to a second chlorination step in the presence of a chlorination catalyst to introduce the chlorine atom at the 3-position, yielding 3-chloro-4-fluorobenzoyl chloride. google.com This intermediate is then converted to this compound via amidation.
From ortho-Chlorofluorobenzene: An alternative route begins with ortho-chlorofluorobenzene. google.com This starting material undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to produce 3-chloro-4-fluoro-acetophenone. The acetophenone (B1666503) is subsequently oxidized, for example using a sodium hypobromite (B1234621) solution, to form 3-chloro-4-fluorobenzoic acid. google.com This carboxylic acid can then be converted to the target benzamide, either by first forming the acyl chloride or by using direct coupling methods as described in section 2.1.1.
Derivatization and Functionalization Approaches
The 3-chloro-4-fluorophenyl motif is a valuable scaffold in medicinal chemistry. Derivatization and functionalization of this core structure are employed to synthesize a wide range of analogs with tailored biological and pharmacokinetic profiles.
The core structure of this compound serves as a building block for more complex molecules. The primary amide group can be a point of further reaction, but more commonly, related precursors like 3-chloro-4-fluoroaniline (B193440) or 3-chloro-4-fluorobenzoic acid are used to generate a diverse library of derivatives. These derivatives often feature substitutions on the amide nitrogen or replacement of the amide group entirely.
For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been synthesized. researchgate.net This synthesis starts from 3-chloro-4-fluoroaniline, which is treated with ethyl chloroformate and hydrazine (B178648) hydrate (B1144303) to form a semicarbazide (B1199961) intermediate. This intermediate is then condensed with various substituted aldehydes to yield the final semicarbazone products. researchgate.net Another example is the synthesis of the anthelmintic drug Rafoxanide, which involves the coupling of a substituted aniline (B41778), 3-chloro-4-(4′-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid to form the final amide product. nih.gov
Table 2: Examples of Derivatives from the 3-Chloro-4-fluorophenyl Scaffold
| Derivative Class | Key Precursor | Synthetic Transformation | Example Application/Study |
|---|---|---|---|
| N-Substituted Semicarbazones | 3-Chloro-4-fluoroaniline | Formation of semicarbazide followed by condensation with aldehydes | Antimicrobial activity screening researchgate.net |
| Substituted Salicylanilides (e.g., Rafoxanide) | 3-Chloro-4-(4′-chlorophenoxy)aminobenzene | Amide coupling with a substituted salicylic (B10762653) acid | Anthelmintic agent nih.gov |
Acylation is a key chemical strategy used to modify the properties of a parent molecule, including its absorption, distribution, metabolism, and excretion (ADME), which are collectively known as pharmacokinetics. While specific studies on the acylation of this compound for this purpose are not detailed in the provided context, the synthesis of various N-substituted derivatives from its precursors exemplifies this principle.
By introducing different acyl groups or other functionalities, researchers can systematically alter key physicochemical parameters that influence pharmacokinetics. researchgate.net For instance, the synthesis of the aforementioned semicarbazone derivatives from a 3-chloro-4-fluorophenyl precursor introduces a variety of substituents. researchgate.net These modifications alter molecular properties such as:
Lipophilicity: Affects membrane permeability and absorption.
Hydrogen Bonding Capacity: Influences solubility and interaction with biological targets.
Molecular Weight: A factor in oral bioavailability, often considered in guidelines like Lipinski's "Rule of Five". researchgate.net
Metabolic Stability: The introduced groups can block or alter sites of metabolic action.
Computational studies on these derivatives, such as predicting their adherence to the Lipinski “Rule of Five,” are often performed to assess their potential as drug candidates before more extensive testing. researchgate.net This approach highlights how functionalization of the 3-chloro-4-fluorophenyl core is a critical strategy in the design of new therapeutic agents with optimized pharmacokinetic profiles.
Intermediate Derivatization Methods in the Development of Novel Biologically Active Molecules
The 3-chloro-4-fluorophenyl structural unit, a key component of this compound, serves as a valuable scaffold in medicinal chemistry for the synthesis of new biologically active molecules. Researchers leverage this intermediate by modifying its structure to enhance pharmacological activity, selectivity, and pharmacokinetic properties. A notable example is the synthesis of a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which have been investigated for their antimicrobial properties. researchgate.net
In a study, a series of sixteen semicarbazone derivatives incorporating the 3-chloro-4-fluorophenyl moiety were synthesized and evaluated. researchgate.net The synthesis involves the reaction of 3-chloro-4-fluoroaniline with phenyl chloroformate, followed by reaction with hydrazine hydrate to form an intermediate, which is then reacted with various substituted aldehydes. This derivatization led to compounds with varying degrees of antibacterial and antifungal activity. For instance, the compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as having significant antibacterial activity, while 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide showed moderate activity against fungal strains. researchgate.net
This research highlights a key derivatization strategy where the core 3-chloro-4-fluorophenyl structure is functionalized to explore new chemical space and identify potential therapeutic agents. The biological activity of the resulting molecules is heavily influenced by the nature of the substituents introduced.
Table 1: Examples of Biologically Active Derivatives
| Compound Name | Derivative Class | Noted Biological Activity |
|---|---|---|
| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Semicarbazone | Good antibacterial activity researchgate.net |
| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Semicarbazone | Moderate antifungal activity researchgate.net |
This table is generated based on the research findings.
Furthermore, related compounds like 3-Chloro-4-fluorobenzaldehyde and 3-Chloro-4-fluorobenzamidine hydrochloride are recognized as crucial intermediates for synthesizing pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as enzyme inhibitors. innospk.comsynquestlabs.com
Green Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Biocatalysis has emerged as a powerful tool for the sustainable production of amides, offering high selectivity and mild reaction conditions compared to traditional chemical methods. Enzymes such as lipases and nitrile hydratases are prominent in this field.
Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for their ability to catalyze amide bond formation through ammonolysis or aminolysis of esters. This enzymatic approach often proceeds under mild temperature and pressure conditions and can exhibit high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals.
Nitrile hydratases (NHases) offer another green route for amide synthesis by catalyzing the hydration of nitriles. This method is highly efficient and specific, converting a nitrile group directly into an amide function under aqueous and ambient conditions. This biocatalytic hydration avoids the harsh acidic or basic conditions and high temperatures typically required for chemical hydrolysis of nitriles, thus preventing the formation of unwanted byproducts and reducing energy consumption.
A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. For benzamide synthesis, several strategies are employed to achieve this goal.
Solvent-free reaction conditions represent an ideal approach. One such method involves the direct reaction of a carboxylic acid with an amine or urea, often facilitated by a catalyst like boric acid. These reactions can be performed by simply triturating the reactants and then heating the mixture, eliminating the need for a solvent entirely. This not only simplifies the workup procedure but also significantly reduces chemical waste.
Another technique involves using environmentally benign acylating agents, such as enol esters (e.g., vinyl benzoate), for the N-benzoylation of amines. These reactions can be carried out at room temperature without any solvent or catalyst, offering a clean and efficient pathway to benzamides. nih.gov The resulting products are often easily isolated by crystallization, further enhancing the green credentials of the process. nih.gov
Table 2: Green Chemistry Approaches in Benzamide Synthesis
| Approach | Key Feature | Example | Environmental Benefit |
|---|---|---|---|
| Biocatalysis | Use of enzymes | Nitrile hydratase for nitrile hydration | Mild, aqueous conditions; high selectivity |
| Solvent-Free Reaction | Elimination of organic solvents | Boric acid-catalyzed amidation of carboxylic acids | Reduced waste and toxicity |
| Benign Reagents | Use of non-hazardous materials | N-benzoylation using vinyl benzoate | Avoids harsh chemicals; simple product isolation nih.gov |
This table is generated based on the research findings.
By adopting these green chemistry principles, the synthesis of this compound and other benzamides can be made more sustainable, efficient, and environmentally responsible.
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopy provides invaluable insight into the molecular framework of 3-Chloro-4-fluorobenzamide by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique perspective on the compound's structural and electronic features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the electronic effects of the substituents on the benzene (B151609) ring.
The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the two amide protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The amide (-CONH₂) protons are expected to appear as a broad singlet, a characteristic feature resulting from quadrupole broadening and potential chemical exchange.
The ¹³C NMR spectrum would complement the proton data, showing seven distinct signals corresponding to the seven unique carbon atoms in the molecule (six aromatic carbons and one carbonyl carbon). The carbonyl carbon is expected to appear significantly downfield (in the 160-180 ppm range), which is typical for amide carbonyls.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.8 - 8.1 | Doublet (d) | JH2-H6 ≈ 2-3 Hz (meta) |
| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | JH5-F ≈ 8-9 Hz (ortho), JH5-H6 ≈ 8-9 Hz (ortho) |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz (ortho), JH6-H2 ≈ 2-3 Hz (meta) |
| -NH₂ | 5.0 - 8.0 | Broad singlet (br s) | N/A |
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are essential for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to specific stretching and bending vibrations.
Key expected vibrations include the N-H stretching of the primary amide group, which typically appears as two bands in the 3200-3400 cm⁻¹ region. specac.com The C=O stretching vibration (Amide I band) is a strong, characteristic absorption expected around 1650 cm⁻¹. specac.com The aromatic C=C stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range. Vibrations involving the halogen substituents are also expected, with the C-F stretch appearing in the 1000-1360 cm⁻¹ region and the C-Cl stretch at lower wavenumbers, typically between 700-750 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3200 - 3400 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch (Amide I) | Amide Carbonyl | ~1650 |
| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1590 - 1650 |
| C=C Stretch | Aromatic Ring | 1400 - 1600 |
| C-F Stretch | Aryl-Fluorine | 1000 - 1360 |
| C-Cl Stretch | Aryl-Chlorine | 700 - 750 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₅ClFNO), the molecular weight is approximately 173.58 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 173. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z ≈ 175 with about one-third the intensity of the M⁺ peak would be a definitive feature. researchgate.net
The fragmentation of aromatic amides is well-documented. nih.gov A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂) to form a stable 3-chloro-4-fluorobenzoyl cation at m/z 157. This acylium ion is a prominent peak in the spectra of benzamides. researchgate.netnih.gov This fragment can further lose a molecule of carbon monoxide (CO) to yield a 3-chloro-4-fluorophenyl cation at m/z 129.
Crystallographic Analysis and Solid-State Structural Investigations
While spectroscopic methods provide data on molecular connectivity and functional groups, crystallographic techniques offer a definitive, high-resolution view of the molecule's three-dimensional structure in the solid state.
Single-crystal X-ray diffraction is the premier method for determining the precise arrangement of atoms within a crystal, yielding accurate bond lengths, bond angles, and dihedral angles.
The crystal structure of this compound has been determined in the context of its use as a molecular fragment in drug discovery research, where it was co-crystallized within the binding site of the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). oncotarget.com In these studies, X-ray diffraction data were collected to high resolutions (1.3 to 1.7 Å), providing a detailed view of the molecule's conformation. oncotarget.com
The analysis revealed that the benzamide (B126) fragment binds in the adenine-pocket of the protein. The precise geometry is stabilized by specific intermolecular interactions. A halogen bond forms between the molecule's chlorine atom and the backbone carbonyl of a glycine (B1666218) residue (Gly151) in the protein. oncotarget.com Additionally, the amide group acts as a hydrogen bond donor to the side-chain of a serine residue (Ser211). oncotarget.com These interactions dictate the orientation of the molecule in its bound state and confirm the planarity of the aromatic ring and the relative orientation of the amide group.
Table 3: Key Structural Features from Crystallographic Analysis of this compound (in complex with PHGDH)
| Structural Feature | Description | Source |
| Conformation | The molecule adopts a specific orientation within the protein's binding pocket. | oncotarget.com |
| Halogen Bonding | The chlorine atom at the C3 position acts as a halogen bond donor to a protein backbone carbonyl group. | oncotarget.com |
| Hydrogen Bonding | The amide group (-CONH₂) serves as a hydrogen bond donor to a serine side-chain. | oncotarget.com |
| Planarity | The C₆ aromatic ring maintains its expected planar geometry. | |
| Dihedral Angles | The relative orientation of the amide group with respect to the aromatic ring is constrained by its interactions within the binding site. |
Detailed experimental and computational studies, including single-crystal X-ray diffraction required for analyzing intermolecular interactions and supramolecular assembly, as well as specific Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Potential Energy Surface (PES) scan analyses for this compound, are not present in the accessible literature.
To provide a scientifically accurate and non-speculative article, these specific research findings are essential. Generating content without this data would compromise the integrity and factual basis of the article. Therefore, the request cannot be fulfilled at this time.
Biological Activity and Pharmacological Investigations
Antimicrobial Properties of 3-Chloro-4-fluorobenzamide and its Analogs
Analogs of this compound, particularly semicarbazone and azetidinone derivatives, have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes.
A study involving a series of 16 N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives demonstrated notable antimicrobial activities. researchgate.net The efficacy of these compounds was tested against various bacterial and fungal strains. Among the synthesized compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (a semicarbazone derivative) was identified as the most potent antibacterial agent. researchgate.net Another compound in the series, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, showed moderate activity against the tested fungal strains. researchgate.net The research highlighted that specific chemical substitutions on the phenyl ring, such as hydroxyl (OH) and nitro (NO₂) groups, enhanced the antibacterial activity of these semicarbazone derivatives. researchgate.net
In another line of research, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and tested for their in vitro antibacterial properties. researchgate.net Several of these compounds exhibited high to moderate antibacterial action when screened against pathogenic bacteria. researchgate.net
| Analog Class | Notable Compound/Derivative | Observed Activity | Reference |
|---|---|---|---|
| Semicarbazones | 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Good antibacterial activity. | researchgate.net |
| Semicarbazones | 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Moderate antifungal activity. | researchgate.net |
| Azetidinones | N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | High to moderate antibacterial action. | researchgate.net |
The precise mechanisms of action for the this compound derivatives have been proposed based on the core structures of the analogs.
For azetidinone derivatives, the antimicrobial activity is linked to the presence of the β-lactam ring, which is a key structural feature of well-known antibiotics like penicillins and cephalosporins. hakon-art.com The proposed mechanism involves the inhibition of bacterial cell wall biosynthesis. The β-lactam ring acts as an inhibitor of the D,D-transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan strands in the bacterial cell wall. By disrupting this process, the structural integrity of the cell wall is compromised, ultimately leading to cell lysis and death.
For semicarbazone derivatives, the antimicrobial action may be attributed to the presence of the imine (-C=N) group. It is suggested that this group can form hydrogen bonds with active centers of cellular constituents, interfering with normal cell processes. Semicarbazones and their close relatives, thiosemicarbazones, are known to interfere with various biochemical pathways, including deoxyribonucleotide synthesis and cell wall biosynthesis, and can also disrupt bacterial cell membranes. nih.gov
Anticancer Activities and Cytotoxicity Profiling
Derivatives incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated significant potential as anticancer agents in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines.
The cytotoxic effects of several analogs have been documented. For instance, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, known as DW-8, was evaluated for its anti-proliferative efficacy in different colon cancer cell lines.
Another studied analog, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), showed significant anti-tumor activities against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined to be 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells.
Furthermore, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. The most cytotoxic compounds in this series displayed mean IC₅₀ values of 12.8 µM and 12.7 µM against the three tested cell lines.
| Analog Compound | Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | Prostate Cancer | CWR-22 (Androgen-dependent) | 2.5 | |
| PC-3 (Androgen-independent) | 2.5 | |||
| DU-145 (Androgen-independent) | 6.5 | |||
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | Breast Cancer | MCF-7 | Mean: ~12.7-12.8 | |
| Cervical Cancer | HeLa | |||
| Colon Cancer | HCT-116 |
The anticancer activity of these derivatives is often linked to their ability to induce programmed cell death (apoptosis) and halt cell proliferation.
Studies on the quinazolinamine analog DW-8 in colon cancer cells revealed that it induces apoptosis through several mechanisms. It was found to cause cell cycle arrest at the G2 phase, activate the intrinsic apoptotic pathway via caspase-9 and the executioner caspases-3 and -7, lead to nuclear fragmentation, and increase the levels of reactive oxygen species (ROS).
Similarly, the naphthoquinone derivative NCDDNB was shown to arrest prostate cancer cells in the G₁-phase of the cell cycle. This compound also induced apoptosis in a time-dependent manner in PC-3, DU-145, and CWR-22 cell lines. Research on certain guanidine (B92328) derivatives also confirmed that they induce apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle.
Anti-inflammatory Potential and Associated Mechanisms
While direct studies on the anti-inflammatory properties of this compound are limited, research into the broader class of benzamide derivatives indicates potential in this area. The anti-inflammatory activity of 1,4-Naphthoquinone derivatives, a class to which some analogs belong, has also been noted.
The proposed mechanism for the anti-inflammatory action of benzamides involves the regulation of key inflammatory pathways. Research suggests that benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response. This inhibition is believed to occur through the downregulation of the transcription factor NF-kappaB (NF-κB), which plays a central role in regulating the expression of genes involved in inflammation and the immune response. By inhibiting NF-κB, benzamides can effectively suppress the inflammatory cascade.
Other studies on different benzamide derivatives have shown that they can potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.
In Vitro and In Vivo Models of Inflammation
The anti-inflammatory potential of benzamide derivatives has been evaluated using various established experimental models. In vivo, the carrageenan-induced paw edema model in rodents is a standard method to assess acute inflammation. Studies on certain benzimidazole (B57391) and 1,3,5-triazine (B166579) derivatives have demonstrated a significant reduction in paw edema, an effect comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium and indomethacin. nih.govmdpi.comnih.gov
In vitro assays are also crucial for elucidating the mechanisms of anti-inflammatory action. The heat-induced hemolysis of red blood cell (RBC) membranes and the inhibition of bovine serum albumin denaturation are common methods to evaluate the membrane-stabilizing and anti-protein-denaturation capabilities of compounds, which are indicative of anti-inflammatory activity. mdpi.comresearchgate.net For example, certain novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine showed significant, concentration-dependent inhibition of heat-induced hemolysis, comparable to indomethacin. mdpi.com
Modulation of Inflammatory Markers and Pathways
The mechanism behind the anti-inflammatory effects of benzamide and related derivatives often involves the modulation of key inflammatory mediators. Research has shown that these compounds can suppress the production and activity of pro-inflammatory cytokines and enzymes.
One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. nih.gov A series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I, demonstrating a strategy to link anti-inflammatory and anticancer effects. nih.gov In studies involving novel 1,3,5-triazine derivatives, the compounds were found to significantly reduce the levels of COX-1 and COX-2 in inflamed paw tissue. mdpi.comresearchgate.net
Furthermore, these derivatives have been shown to reduce levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in paw tissue. mdpi.com Some compounds also inhibit the activation of the NF-κB (nuclear factor kappa B) pathway, a critical signaling pathway involved in regulating the immune and inflammatory response. nih.gov By suppressing these markers and pathways, benzamide derivatives can exert potent anti-inflammatory effects.
Antiviral Activities of Benzamide Derivatives
The benzamide scaffold is a key component in the development of various antiviral agents. The emergence of drug-resistant viral strains necessitates the discovery of new antiviral molecules, and benzamide derivatives have shown promise in this area. utmb.edunih.gov
Efficacy Against Specific Viral Replications (e.g., HIV-1, HIV-2)
Research has identified specific benzamide derivatives with potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). utmb.edunih.gov One such compound, identified as AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), exhibits significant anti-HIV-1 activity. utmb.edunih.gov In laboratory studies using HIV-1-susceptible T cells, AH0109 was found to inhibit viral replication at a 50% effective concentration (EC₅₀) of 0.7 μM. utmb.edunih.govnih.gov
Mechanistic studies revealed that AH0109 acts at the early stages of the HIV-1 infection cycle. nih.gov It significantly inhibits the crucial viral process of reverse transcription and also impairs the nuclear import of viral cDNA. utmb.edunih.govnih.gov Importantly, AH0109 demonstrated efficacy against HIV-1 strains that have developed resistance to commonly used antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. utmb.edunih.gov
| Compound | Target Virus | EC₅₀ | Mechanism of Action |
|---|---|---|---|
| AH0109 | HIV-1 | 0.7 µM | Inhibits reverse transcription and viral cDNA nuclear import. utmb.edunih.gov |
Structure-Activity Relationships in Antiviral Benzamide Research
Structure-activity relationship (SAR) studies are fundamental to optimizing the antiviral potency of benzamide derivatives. These studies involve systematically modifying the chemical structure to understand how specific changes affect biological activity. nih.gov For benzamide-based inhibitors of viral proteases, for example, the benzamide moiety itself has been shown to be crucial for binding affinity. nih.gov Replacing the phenyl ring of the benzamide with aliphatic groups can lead to a loss of activity. nih.gov
SAR studies on inhibitors of the SARS-CoV papain-like protease (PLpro) revealed several key insights. nih.gov
Amino Group Position: The position of an amino group on the benzamide moiety can influence inhibitory capacity, though in some cases, moving it from one position to another had little impact on activity. nih.gov
Amino Group Substitution: Further derivatization of the amino group, such as conversion to a sulfonamide or carbamate, generally tended to reduce the compound's activity. nih.gov
Bioisosteric Replacement: A bioisosteric exchange, such as replacing the benzene (B151609) ring of the benzamide with a thiophene (B33073) ring, was possible with only a minor decrease in inhibition, demonstrating some flexibility in this part of the scaffold. nih.gov
These studies provide a deeper understanding of the binding modes of this inhibitor class and guide the design of new antiviral agents with improved efficacy. nih.gov
Neuropharmacological Applications and Related Derivative Research
Substituted benzamide derivatives are being investigated for the treatment of various neurological and neurodegenerative diseases, including Parkinson's and Alzheimer's disease. google.com One of the key targets in this area of research is the enzyme Monoamine Oxidase-B (MAO-B). google.comrsc.org
Monoamine Oxidase-B (MAO-B) Inhibition Studies
Monoamine oxidase (MAO) is an enzyme that catalyzes the breakdown of neurotransmitters like dopamine (B1211576). rsc.orgparkinsons.org.uk In neurodegenerative conditions such as Parkinson's disease, there is a loss of dopamine-producing neurons. nih.gov Inhibiting MAO-B, one of the two isoforms of the enzyme, prevents the breakdown of dopamine in the brain, thereby increasing its availability and helping to manage symptoms. parkinsons.org.uknih.gov Selective MAO-B inhibitors are considered effective treatments for Parkinson's disease. rsc.orgrsc.org
The development of new, selective, and reversible MAO-B inhibitors is an active area of research to improve safety profiles compared to older, non-selective inhibitors. rsc.orgfrontiersin.org Various chemical scaffolds, including benzamides and related structures like coumarins and chalcones, have been explored for their MAO-B inhibitory potential. google.comrsc.orgfrontiersin.org
Structure-activity relationship studies have been crucial in this field. For coumarin-based derivatives, it has been found that:
Substitutions at the C6 position of the coumarin (B35378) ring with a chloro group can create potent and selective MAO-B inhibitors. rsc.org
The presence of a methoxy (B1213986) group at the C7 position can also increase MAO-B inhibitory activity and selectivity. rsc.org
For chalcone (B49325) derivatives, the introduction of a dimethylamino group was found to increase MAO inhibitory potency. nih.gov
These findings highlight how specific chemical modifications to core structures can fine-tune their potency and selectivity for the MAO-B enzyme.
| Derivative Class | Example Compound | MAO-B Inhibitory Activity (IC₅₀ or Kᵢ) | Key Structural Features |
|---|---|---|---|
| Coumarin | Compound with chloro at C6 | IC₅₀ = 2.79 µM | Chloro substituent at C6 position of coumarin ring. rsc.org |
| Coumarin | Compound with methoxy at C7 (Compound 23) | IC₅₀ = 45.9 nM | Methoxy substituent at C7 position. rsc.org |
| Chalcone | (E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one | IC₅₀ = 8.19 µM | Introduction of a dimethylamino group. nih.gov |
| Thio/semicarbazide (B1199961) | BT5 | IC₅₀ = 0.11 µM | Competitive and reversible inhibitor. nih.gov |
Design and Evaluation of Potential Antiparkinsonian Agents
Researchers have investigated derivatives of this compound as potential therapeutic agents for Parkinson's disease. One notable area of exploration has been the design of inhibitors for Monoamine Oxidase-B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine in the brain. asiapharmaceutics.info The inhibition of MAO-B can help to increase the levels of dopamine, which is deficient in Parkinson's disease, thereby alleviating some of the motor symptoms. asiapharmaceutics.info
In one such study, a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and evaluated for their potential as anti-Parkinson's agents using in silico molecular docking studies. asiapharmaceutics.info This computational approach allows for the prediction of the binding affinity and interaction between a ligand (the designed compound) and its target protein (MAO-B). The designed compounds were compared against known MAO-B inhibitors such as selegiline, rasagiline, and safinamide. asiapharmaceutics.info
The results of the docking studies indicated that several of the designed derivatives exhibited a higher binding affinity for the MAO-B enzyme compared to the standard inhibitors. asiapharmaceutics.info Specifically, compounds designated as C23 and C33 demonstrated superior binding energies. asiapharmaceutics.info These findings suggest that derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have the potential to be potent MAO-B inhibitors and warrant further investigation as possible therapeutic agents for Parkinson's disease. asiapharmaceutics.info
Table 1: Binding Energies of Selected N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives and Standard MAO-B Inhibitors
| Compound | Binding Energy (Kcal/mol) |
| C23 | -120.20 |
| C33 | -116.97 |
| Safinamide | -80.05 |
| Selegiline | -74.38 |
| Rasagiline | -72.76 |
This table presents the comparative binding energies of two promising designed compounds (C23 and C33) against established MAO-B inhibitors, as determined by in silico molecular docking studies. asiapharmaceutics.info
Investigation into Neurological Disorders (e.g., Migraine, Cluster Headaches)
The structural motif of this compound has also been incorporated into compounds investigated for the treatment of migraine. Research in this area has led to the identification of a potent and selective agent with a preclinical profile suggestive of antimigraine activity. nih.gov
Specifically, the compound (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol, also known as tonabersat (B1682987) (SB-220453), was identified through the optimization of novel cis- and trans-4-(substituted-amido)benzopyran-3-ol derivatives. nih.gov Tonabersat has demonstrated potent anticonvulsant activity in various seizure models. nih.gov
Preclinical studies have shown that tonabersat can attenuate trigeminal nerve-induced neurovascular reflexes, a key process in the pathophysiology of migraine. nih.gov Furthermore, it has been found to inhibit the release of nitric oxide following the induction of cortical spreading depression, another phenomenon implicated in migraine aura and headache. nih.gov The preclinical CNS profile of tonabersat suggests its potential as a novel therapeutic agent for the treatment of migraine. nih.gov
Table 2: Investigational Profile of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol (Tonabersat)
| Investigational Area | Finding |
| Mechanism of Action | Attenuates trigeminal nerve-induced neurovascular reflexes; Inhibits nitric oxide release following cortical spreading depression. nih.govnih.gov |
| Potential Application | Antimigraine agent. nih.gov |
| Preclinical Profile | Potent anticonvulsant activity in seizure models. nih.gov |
This table summarizes the key preclinical findings related to the investigational compound tonabersat, a derivative of this compound.
Based on the available scientific literature, there is no direct research linking this compound or its derivatives to the investigation of cluster headaches.
Molecular Interactions and Target Engagement Studies
Enzyme Inhibition and Receptor Modulation
Investigations into 3-Chloro-4-fluorobenzamide have centered on its inhibitory action against specific enzymatic targets that are highly relevant in oncology.
Interaction with Specific Molecular Targets
This compound has been identified as an inhibitor of Human 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH). nih.gov This enzyme is a key target in cancer therapy because it connects the increased glycolytic flux, common in cancer cells, to the production of biomass needed for cell growth. nih.gov As part of a fragment-based drug discovery approach, this compound (identified as fragment 5 in the study) was found to bind within the adenine-binding pocket of the PHGDH enzyme. nih.gov This specific interaction establishes PHGDH as a direct molecular target of the compound.
Modulation of Enzyme Activity (e.g., Human 3-Phosphoglycerate Dehydrogenase)
3-Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. nih.govnih.gov This pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of serine, an amino acid crucial for producing proteins, lipids, and nucleotides that fuel rapid cell proliferation. harvard.edupnas.org By binding to PHGDH, this compound acts as an inhibitor, modulating its enzymatic activity. nih.gov The inhibition of PHGDH blocks the serine synthesis pathway at its entry point, thereby impeding the metabolic reprogramming that many cancer cells rely on for survival and growth. nih.govharvard.edu
Protein-Ligand Binding Analysis
The binding of this compound to its target protein has been elucidated through detailed structural and computational studies, providing a clear picture of the interaction at an atomic level.
Molecular Docking Simulations for Binding Affinity Prediction
While specific molecular docking simulation data for this compound is detailed within the context of its crystallographic study, the principles of such analyses are fundamental to its discovery. Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. recentscientific.com The high-resolution crystal structure of the this compound-PHGDH complex validates the types of interactions that docking simulations aim to predict, such as hydrogen bonds and halogen bonds, which are crucial for binding affinity. nih.gov The experimentally observed binding mode confirms that the compound fits effectively into the enzyme's active site, a key prediction of successful docking simulations.
Crystallographic Studies of Compound-Protein Complexes
The interaction between this compound and its target has been definitively characterized by X-ray crystallography. The crystal structure of human PHGDH in complex with this compound has been solved and is publicly available under the Protein Data Bank (PDB) code 5OFW. rcsb.orgebi.ac.ukwwpdb.org This study provides atomic-level detail of the binding interaction.
The crystallographic data reveals that this compound binds deeply within the adenine-binding pocket of PHGDH. A key interaction stabilizing the complex is a halogen bond formed between the chloro group of the compound and the backbone carbonyl of the amino acid residue Glycine (B1666218) 151 (Gly151) in the enzyme. nih.gov
Table 1: Crystallographic Data for PDB Entry 5OFW
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 5OFW | rcsb.orgebi.ac.uk |
| Title | Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with this compound | rcsb.orgebi.ac.uk |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.50 Å | rcsb.org |
Modulation of Cellular Signaling Pathways
The inhibition of PHGDH by this compound has direct consequences on cellular metabolic pathways that are critical for cancer cell proliferation. PHGDH's role is central to the serine synthesis pathway, which is significantly upregulated in certain cancers to meet the high demand for biosynthetic precursors. nih.govpnas.org
Studies have demonstrated that the suppression of PHGDH expression via siRNA leads to a significant reduction in the proliferation of PHGDH-amplified breast cancer cells (MDA-MB-468). nih.gov By inhibiting the enzyme's activity, this compound phenocopies this effect, modulating the metabolic pathway that provides essential building blocks for new cells. This targeted inhibition selectively affects cancer cells that are dependent on de novo serine synthesis, demonstrating a clear link between the molecular action of the compound and the modulation of a cellular pathway essential for tumor growth. nih.govpnas.org
Structure Activity Relationship Sar and Rational Drug Design
Influence of Halogen Substituents on Biological Activity and Pharmacological Profiles
The presence and position of halogen atoms on a phenyl ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological function. In 3-Chloro-4-fluorobenzamide, the chlorine and fluorine atoms at the C3 and C4 positions, respectively, significantly modulate its electronic character, lipophilicity, and metabolic stability.
Halogenation is a key strategy in medicinal chemistry to enhance a compound's therapeutic potential. nih.gov The introduction of halogens can alter electron distribution, leading to changes in binding affinity for target proteins. nih.gov For instance, chlorine, being larger and a better halogen bond acceptor than fluorine, can orient the aromatic ring within a binding pocket to optimize interactions. nih.govmdpi.com Fluorine substitution is often employed to block metabolic oxidation at specific sites, thereby increasing the compound's metabolic stability and bioavailability. nih.gov Studies on fluorinated analogs of the antimalarial drug amodiaquine (B18356) have shown that such substitutions can make the compounds more resistant to oxidation and the formation of toxic metabolites while preserving their therapeutic efficacy. nih.gov
| Halogen Substituent | Key Physicochemical Effects | Impact on Pharmacological Profile | Example from Research |
|---|---|---|---|
| Fluorine | High electronegativity, small size, blocks metabolism | Increases metabolic stability, can enhance binding affinity, may reduce toxicity from metabolites | Fluorinated amodiaquine analogs show resistance to oxidation. nih.gov |
| Chlorine | Moderate electronegativity, larger size, acts as a halogen bond donor/acceptor | Increases lipophilicity, can orient the molecule in a binding pocket, influences affinity and selectivity | 2-chloro-benzenesulfonamides use the halogen to orient the ring, affecting affinity for carbonic anhydrase isoforms. nih.gov |
| Bromine/Iodine | Lower electronegativity, larger size, strong halogen bond donors | Significantly increases lipophilicity, forms strong halogen bonds to improve binding | Iodinated benzamide (B126) derivatives show high affinity for D(2) receptors. nih.gov |
Role of the Amide Moiety in Molecular Recognition and Binding
The amide functional group is a cornerstone of biological chemistry and is crucial for the function of this compound. Its importance lies in its unique structural and electronic properties, particularly its ability to participate in hydrogen bonding, which is fundamental to molecular recognition at a receptor or enzyme active site. researchgate.net
The amide group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov This dual capability allows it to form strong, directional, and specific interactions with biological targets, anchoring the ligand in the binding pocket. nih.govmdpi.com The resonance stabilization of the amide bond results in a planar structure with a partial double-bond character in the C-N bond, which restricts rotation and helps to lock the molecule into a specific, favorable conformation for binding. masterorganicchemistry.com
| Property of Amide Moiety | Structural/Electronic Feature | Significance in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | N-H group | Forms specific hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, carboxylate) on the target protein. nih.gov |
| Hydrogen Bond Acceptor | C=O group | Forms specific hydrogen bonds with donor groups (e.g., N-H, O-H) on the target protein. nih.gov |
| Planarity & Restricted Rotation | Resonance delocalization leading to partial C-N double bond character | Reduces conformational flexibility, presenting a more rigid structure to the binding site, which can enhance binding affinity. masterorganicchemistry.com |
| Dipole Moment | Polarization of the C=O and N-H bonds | Contributes to electrostatic interactions within the binding pocket. |
Design of Analogs with Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects
Rational drug design uses the principles of SAR to guide the synthesis of new analogs with improved properties. Starting from a lead compound like this compound, medicinal chemists can make targeted modifications to enhance therapeutic efficacy, increase selectivity for the intended target over others, and minimize adverse off-target effects.
Common strategies for analog design include:
Substituent Modification: Systematically altering the substituents on the aromatic ring or the amide group. For example, replacing the morpholine (B109124) group on a benzamide core with smaller substituents like methyl or thiophene (B33073) groups led to potent antitubercular agents with reduced cytotoxicity. acs.org
Bioisosteric Replacement: Exchanging one functional group for another with similar physical or chemical properties. The amide group itself can be replaced by bioisosteres like a 1,2,4-oxadiazole (B8745197) to improve metabolic stability or alter binding modes. nih.govmdpi.com
Scaffold Hopping: Replacing the central chemical scaffold while retaining key binding elements. This can lead to novel chemical series with different intellectual property and pharmacokinetic profiles.
Conformational Constraint: Introducing structural elements that reduce the flexibility of the molecule, locking it into its bioactive conformation. This often leads to an increase in binding affinity and selectivity.
A key goal in analog design is to reduce toxicity. This can be achieved by modifying the molecule to block metabolic pathways that lead to reactive or toxic metabolites, a strategy successfully demonstrated with fluorinated analogs of amodiaquine. nih.gov
| Design Strategy | Description | Objective | Example |
|---|---|---|---|
| Substituent Modification | Altering or replacing functional groups at various positions. | Optimize potency, selectivity, and pharmacokinetic properties. | Systematic modification of a sulfamoyl benzamidothiazole scaffold to identify the core pharmacophore. nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar properties. | Improve metabolic stability, alter binding, or escape existing patents. | Designing novel benzamides by linking them with 1,2,4-oxadiazole moieties. nih.gov |
| Metabolic Blocking | Introducing atoms (e.g., fluorine) at sites of metabolic oxidation. | Increase drug half-life and reduce formation of toxic metabolites. | Fluorination of amodiaquine to prevent the formation of a toxic quinone imine metabolite. nih.gov |
Application of Chemoinformatics and Computational Screening in the Drug Discovery Process
Chemoinformatics provides the computational tools necessary to navigate the vast chemical space and accelerate the drug discovery process. nih.gov By leveraging computer models, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. taylorfrancis.com
Key computational techniques applied in the discovery of benzamide-like compounds include:
Virtual Screening: This involves computationally screening large libraries of chemical compounds (such as the ZINC database) against a biological target to identify potential "hits". nih.gov Structure-based virtual screening, which uses the 3D structure of the target protein, has been used to identify novel benzamide derivatives as inhibitors of various enzymes. nih.govresearchgate.net
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies help elucidate the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex, providing crucial insights for SAR studies. nih.gov For example, docking was used to study how 3-chlorobenzamide (B146230) might bind to cancer-related proteins.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules with their biological activity. tandfonline.com These models are used to predict the activity of newly designed compounds and to guide their optimization. nih.gov
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. By filtering out molecules with poor predicted pharmacokinetic profiles or potential toxicity early on (e.g., using Lipinski's Rule of Five), the risk of late-stage failure is reduced. nih.govnih.gov
These computational approaches provide a powerful theoretical framework that complements experimental work, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold. tandfonline.com
| Chemoinformatic Tool/Technique | Application in Drug Discovery | Specific Use for Benzamide Derivatives |
|---|---|---|
| Virtual Screening | Rapidly screen large compound libraries to identify potential hits. | Identified novel alkoxy benzamide derivatives as BPTF bromodomain inhibitors. nih.govresearchgate.net |
| Molecular Docking | Predict ligand binding modes and analyze interactions with the target protein. | Revealed key interactions of benzamide derivatives with glucokinase activators. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for compound activity based on 3D structural properties. | Used to understand the SAR of benzamide-derived ROCK1 inhibitors. tandfonline.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties to filter out unsuitable compounds early. | Predicted drug-likeness and favorable ADMET profiles for newly designed antidiabetic benzamides. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time to assess stability. | Validated the stability of hit compounds in the binding pocket of their target enzymes. nih.gov |
Potential Applications Beyond Traditional Medicinal Chemistry
Agrochemical Intermediates and Pesticide Development
The structural motifs present in 3-Chloro-4-fluorobenzamide are frequently found in a variety of pesticides. The presence of both chloro and fluoro groups on the aromatic ring can enhance the biological activity and metabolic stability of the final agrochemical product.
This compound serves as a key building block in the synthesis of a range of pesticides. While direct synthesis pathways from the benzamide (B126) are not always explicitly detailed in publicly available literature, its chemical derivatives, such as 3-chloro-4-fluorobenzoyl chloride, are recognized as important precursors. google.com This suggests that this compound can be readily converted to more reactive intermediates for the synthesis of complex agrochemical molecules.
The 3-chloro-4-fluorophenyl moiety is a common feature in various classes of pesticides. For instance, related aniline (B41778) derivatives are known to be important starting materials for fluorinated herbicides and sterilants. The development of novel fungicides also incorporates structurally similar chlorinated and fluorinated aromatic compounds. A patent for a synergistically active fungicidal composition includes compounds with a chloro-fluorophenyl group, highlighting the importance of this structural element in achieving desired biological activity. nih.gov
| Agrochemical Class | Potential Role of this compound Moiety | Example of Related Precursor/Compound |
| Herbicides | The 3-chloro-4-fluorophenyl group can be a core component of herbicides, contributing to their efficacy and spectrum of activity. | 3-chloro-4-fluoroaniline (B193440) is a known intermediate for fluoric herbicides. |
| Fungicides | The unique electronic properties conferred by the halogen substituents can enhance the binding affinity of the molecule to fungal targets. | Fungicidal compositions have been patented containing molecules with a chloro-fluorophenyl substructure. nih.gov |
| Insecticides | Incorporation of this moiety can influence the insecticidal potency and metabolic profile of the final compound. | The related compound 3-bromo-4-fluorobenzaldehyde (B1265969) is an intermediate for insecticides like flumethrin. google.com |
The design of new and effective agrochemicals is a continuous process driven by the need to overcome resistance and improve safety profiles. The this compound scaffold offers a versatile platform for the development of novel pesticide candidates. The amide functionality can be modified to introduce different substituents, allowing for the fine-tuning of biological activity. Furthermore, the chloro and fluoro substituents on the aromatic ring can be strategically utilized to enhance the molecule's interaction with its biological target and to improve its environmental persistence and degradation characteristics.
Research into new pesticidal compounds often involves the synthesis of libraries of related structures to identify the most potent candidates. The availability of this compound as a starting material facilitates the generation of such libraries for screening and optimization.
Applications in Materials Science and Industrial Chemical Processes
The reactivity and structural features of this compound also make it a compound of interest in the field of materials science and for the development of advanced industrial chemical processes.
While specific polymers derived directly from this compound are not extensively documented, the benzamide functional group is a fundamental component of polyamides, a class of high-performance polymers. The presence of the chloro and fluoro substituents on the aromatic ring of this compound could be exploited to create specialty polyamides with enhanced properties. For example, the incorporation of fluorine can improve thermal stability, chemical resistance, and lower the dielectric constant of the resulting polymer. The chlorine atom can also influence polymer properties and provide a site for further chemical modification.
The related compound, 3-Chloro-4-fluorobenzaldehyde, is noted for its contribution to the formulation of polymers and resins with enhanced chemical resistance and thermal stability. innospk.com This suggests a potential parallel application for this compound in the synthesis of high-performance polymers with desirable characteristics for demanding applications.
| Potential Polymer Type | Anticipated Property Enhancement |
| Specialty Polyamides | Increased thermal stability, improved chemical resistance, lower dielectric constant, enhanced flame retardancy. |
Future Research Directions and Translational Perspectives
Development of Next-Generation Therapeutic Candidates Based on the Benzamide (B126) Scaffold
The benzamide core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. Future research is intensely focused on rationally modifying this core to enhance therapeutic properties. The goal is to improve efficacy, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
One promising strategy involves the synthesis of novel analogs by making subtle structural changes, such as inverting the amide bond while keeping the key interacting components at the correct distance. mdpi.com This approach aims to improve metabolic stability and target affinity. mdpi.com Another avenue of development is the creation of hybrid molecules or conjugates, where the benzamide scaffold is linked to other pharmacologically active moieties. For example, benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in cancer therapy. tandfonline.com
Researchers are also optimizing existing benzamide derivatives to create next-generation candidates. For instance, building on the success of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, new series of benzamide derivatives are being designed to achieve greater potency and selectivity against specific cancer cell lines. nih.gov These efforts often involve structure-based design, where knowledge of the target's binding site guides the chemical modifications.
| Derivative Class | Therapeutic Target | Objective of Modification | Reference |
|---|---|---|---|
| Inverted Amide Bond Analogs | Sigma-1 Receptor (S1R) | Enhance metabolic stability, efficacy, and selectivity. | mdpi.com |
| Benzamidophenyl Scaffolds | PARP-1 | Improve anticancer activity and selectivity against specific cancer cells. | nih.gov |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Develop novel anti-proliferative agents by combining two active scaffolds. | tandfonline.com |
| Thioureidobenzamide (TBA) Derivatives | Hepatitis B Virus (HBV) Capsid | Increase anti-HBV activity through multisite-binding strategies. | acs.org |
Exploration of Novel Biological Targets and Therapeutic Areas
While benzamides are well-established in areas like antipsychotics and antiemetics, their versatility allows for exploration into a wide range of new therapeutic applications. A significant future direction is the identification and validation of novel biological targets for benzamide derivatives.
Recent research has demonstrated the potential of benzamide-based compounds in oncology by targeting key signaling pathways. For example, novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway implicated in various cancers. nih.gov Others have shown significant efficacy as PARP-1 inhibitors, which play a crucial role in DNA damage repair in cancer cells. nih.gov Beyond direct anticancer activity, some benzamide derivatives are being investigated to overcome multidrug resistance in cancer by inhibiting transporters like ABCG2. mdpi.com
The application of benzamides is also expanding into other disease areas:
Metabolic Disorders : Benzamide derivatives are being studied as potential glucokinase activators for the treatment of type 2 diabetes. nih.gov
Infectious Diseases : Novel derivatives are being designed as Hepatitis B virus (HBV) capsid assembly modulators. acs.org
Neurological Disorders : The Sigma-1 receptor (S1R), a target for CNS disorders, has been effectively modulated by benzamide compounds. mdpi.com Additionally, benzamides are being investigated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease and other conditions. nih.gov
Pesticidal Applications : The benzamide scaffold is also being explored for agricultural uses, with some derivatives showing potent fungicidal and larvicidal activities. mdpi.com
| Biological Target | Therapeutic Area | Potential Application | Reference |
|---|---|---|---|
| Smoothened (SMO) Receptor | Oncology | Treatment of cancers driven by the Hedgehog signaling pathway. | nih.gov |
| PARP-1 | Oncology | Inhibition of DNA repair in cancer cells. | nih.gov |
| ABCG2 Transporter | Oncology | Reversal of multidrug resistance in chemotherapy. | mdpi.com |
| Glucokinase | Metabolic Disorders | Treatment of type 2 diabetes mellitus. | nih.gov |
| Sigma-1 Receptor (S1R) | Neurology | Treatment of CNS disorders like brain ischemia and multiple sclerosis. | mdpi.com |
| Carbonic Anhydrase & Acetylcholinesterase | Neurology/Ophthalmology | Treatment of Alzheimer's disease and glaucoma. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Oncology | Inhibition of tyrosine kinase activity in cancer cells. | nih.gov |
Integration of Advanced Computational Modeling, Machine Learning, and Artificial Intelligence in Drug Design
The process of drug discovery is being revolutionized by the integration of computational tools, which can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. nih.govstmjournals.com For benzamide derivatives, these technologies are becoming indispensable.
Computational modeling techniques like molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship), and pharmacophore development are used to predict how different benzamide structures will interact with their biological targets. nih.govopenmedicinalchemistryjournal.com These simulations allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, thereby streamlining the discovery process. openmedicinalchemistryjournal.com For example, computational studies on benzamide derivatives have helped identify the key structural features required for potent glucokinase activation. nih.gov
Machine learning (ML) and artificial intelligence (AI) are taking these capabilities a step further. AI algorithms can analyze massive datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. nih.gov This enables the prediction of a compound's efficacy, toxicity, and pharmacokinetic properties with increasing accuracy. nih.govnih.gov In the context of benzamide research, AI can be used to:
Design novel benzamide structures from scratch with desired pharmacological properties. openmedicinalchemistryjournal.comijettjournal.org
Predict new biological targets for existing benzamide compounds (drug repurposing). nih.gov
Optimize synthetic routes for more efficient production. researchgate.net
The synergy between experimental chemistry and advanced computational methods is accelerating the design-synthesize-test cycle, leading to the faster development of next-generation benzamide therapeutics. openmedicinalchemistryjournal.com
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Studying the binding of benzamide derivatives to the catalytic pocket of PARP-1. | nih.govopenmedicinalchemistryjournal.com |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide the design of more potent compounds. | Developing potent glucokinase activators from a series of benzamide derivatives. | nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | Screening the ZINC database to find novel benzamide-like hits for glucokinase activation. | nih.govopenmedicinalchemistryjournal.com |
| Machine Learning / AI | Uses algorithms to learn from data and make predictions or generate novel designs. | Predicting drug-target interactions, designing novel compounds, and optimizing synthetic pathways. | nih.govijettjournal.orgresearchgate.net |
Sustainable and Scalable Synthetic Methodologies for Industrial Production
As promising benzamide candidates move from the laboratory to industrial production, the development of sustainable and scalable synthetic methods becomes critical. Traditional methods for synthesizing benzamides often involve harsh reaction conditions, the use of hazardous reagents like thionyl chloride, and the generation of significant chemical waste. google.commdpi.com Future research is focused on creating "green" chemical processes that are more efficient, economical, and environmentally friendly.
Key advancements in this area include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields. For instance, a microwave-assisted, solvent-free synthesis of benzanilides using a recyclable palladium-doped clay catalyst has been reported, offering a highly efficient and green alternative to conventional heating. tandfonline.com
Novel Catalytic Systems : The development of robust and recyclable catalysts is a cornerstone of sustainable synthesis. Researchers are exploring heterogeneous catalysts, such as palladium nanoparticles on clay, which can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. tandfonline.com Another approach involves using a Lewis acidic ionic liquid immobilized on diatomite earth, which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net
Solvent-Free and Alternative Solvents : Eliminating volatile organic solvents is a major goal of green chemistry. Solvent-free reaction conditions, often combined with microwave irradiation, simplify product purification and reduce environmental impact. tandfonline.com
Process Intensification : The use of technologies like flow chemistry is being explored to make the production of benzamides more efficient and safer. Machine learning algorithms can be integrated with flow chemistry systems to rapidly identify optimal reaction parameters and accelerate the discovery of new synthetic routes. researchgate.net
These modern synthetic strategies aim to make the industrial-scale production of compounds like 3-Chloro-4-fluorobenzamide and its derivatives not only economically viable but also environmentally responsible.
| Parameter | Traditional Methods | Sustainable/Modern Methods |
|---|---|---|
| Reagents | Often use harsh reagents like thionyl chloride or phosphorus trichloride. google.comnih.gov | Direct condensation using catalysts; avoids hazardous reagents. researchgate.net |
| Catalyst | May use stoichiometric amounts of reagents or non-recyclable catalysts. | Use of low-cost, efficient, and recyclable heterogeneous catalysts (e.g., Pd-clay). tandfonline.com |
| Energy Source | Conventional heating, often for extended periods. | Microwave irradiation or ultrasonic irradiation, reducing reaction times significantly. tandfonline.comresearchgate.net |
| Solvents | Reliance on large quantities of volatile organic solvents. | Solvent-free conditions or use of environmentally benign solvents. tandfonline.com |
| Purification | Often requires column chromatography, which uses large solvent volumes. | Purification through simple crystallization, avoiding chromatography. tandfonline.com |
| Environmental Impact | Higher waste generation, use of hazardous materials. | Lower energy consumption, reduced waste, improved safety, and recyclability of components. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
